molecular formula C8H12N2O B2512844 (5-Methoxy-3-methylpyridin-2-yl)methanamine CAS No. 1256792-17-2

(5-Methoxy-3-methylpyridin-2-yl)methanamine

Cat. No.: B2512844
CAS No.: 1256792-17-2
M. Wt: 152.197
InChI Key: AZCYXVZUAKMYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Methoxy-3-methylpyridin-2-yl)methanamine” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a methoxy group at the 5th position and a methyl group at the 3rd position . The InChI code for this compound is 1S/C8H12N2O/c1-6-3-7(11-2)5-10-8(6)4-9/h3,5H,4,9H2,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid or liquid compound . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 1.59, indicating its lipophilicity . It is very soluble, with a solubility of 11.9 mg/ml .

Scientific Research Applications

Antimicrobial Activity

A study by Thomas, Adhikari, and Shetty (2010) focused on the synthesis of derivatives of methanamine, including compounds similar to (5-Methoxy-3-methylpyridin-2-yl)methanamine. These compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Synthesis and Characterization

Linsha (2015) conducted a study on the synthesis and characterization of a compound structurally similar to this compound. The study involved the reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine, with the resulting compound characterized by various analytical methods (Linsha, 2015).

Novel Synthesis Techniques

The synthesis of derivatives structurally similar to this compound was also investigated by Schlosser et al. (2015). This study provided a novel approach to generate a variety of substituted methanamine compounds using phenylacetic acid derivatives (Schlosser et al., 2015).

Photocytotoxicity and Imaging

In 2014, Basu et al. conducted a study on Iron(III) complexes of pyridoxal Schiff bases, which included compounds related to this compound. These complexes showed remarkable photocytotoxicity in cancer cells and were used for cellular imaging (Basu et al., 2014).

Pre-Catalysts for Polylactide Synthesis

Kwon, Nayab, and Jeong (2015) explored zinc(II) complexes with iminopyridines, which are structurally related to this compound, as pre-catalysts in the synthesis of polylactide from rac-lactide. These complexes showed a preference for heterotactic polylactide (Kwon, Nayab, & Jeong, 2015).

Safety and Hazards

“(5-Methoxy-3-methylpyridin-2-yl)methanamine” is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

(5-methoxy-3-methylpyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-3-7(11-2)5-10-8(6)4-9/h3,5H,4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCYXVZUAKMYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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